2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester

Side‑chain liquid‑crystal polymer Mesophase engineering Smectic vs. nematic

2‑Propenoic acid, 2‑methyl‑, 4′‑cyano[1,1′‑biphenyl]‑4‑yl ester (CAS 89697‑97‑2; synonyms: 4′‑cyanobiphenyl‑4‑yl methacrylate, 4‑cyano‑4′‑methacryloyloxybiphenyl, C₁₇H₁₃NO₂, MW 263.30) is a polymerizable methacrylate monomer in which the 4‑cyanobiphenyl mesogenic group is ester‑linked directly to the methacrylate moiety without an alkyl spacer. This structural feature distinguishes it from the more widely studied ω‑(4‑cyanobiphenyl‑4′‑yloxy)alkyl methacrylate homologues and is a primary determinant of its thermal, mesomorphic, and processing behaviour.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
Cat. No. B12091957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C17H13NO2/c1-12(2)17(19)20-16-9-7-15(8-10-16)14-5-3-13(11-18)4-6-14/h3-10H,1H2,2H3
InChIKeyPXSYYDJJMLRIFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′-Cyanobiphenyl-4-yl Methacrylate (CAS 89697‑97‑2): A No‑Spacer Methacrylate Mesogen for Side‑Chain Liquid‑Crystal Polymer Procurement


2‑Propenoic acid, 2‑methyl‑, 4′‑cyano[1,1′‑biphenyl]‑4‑yl ester (CAS 89697‑97‑2; synonyms: 4′‑cyanobiphenyl‑4‑yl methacrylate, 4‑cyano‑4′‑methacryloyloxybiphenyl, C₁₇H₁₃NO₂, MW 263.30) is a polymerizable methacrylate monomer in which the 4‑cyanobiphenyl mesogenic group is ester‑linked directly to the methacrylate moiety without an alkyl spacer [1]. This structural feature distinguishes it from the more widely studied ω‑(4‑cyanobiphenyl‑4′‑yloxy)alkyl methacrylate homologues and is a primary determinant of its thermal, mesomorphic, and processing behaviour. The compound polymerises by free‑radical, RAFT, or ATRP mechanisms to yield side‑chain liquid‑crystalline polymethacrylates that exhibit smectic mesophases [1][2]. Its predicted boiling point is 439.9 ± 34.0 °C and predicted density ~1.17 g cm⁻³ .

Why Generic Substitution Fails for 4′-Cyanobiphenyl-4-yl Methacrylate: Methacrylate‑vs‑Acrylate and Spacer‑Dependent Performance Gaps


Although the cyanobiphenyl mesogen is common to a large family of side‑chain liquid‑crystalline polymers, the polymerisable end‑group (methacrylate vs. acrylate) and the presence or absence of an alkyl spacer are not interchangeable design variables. Changing the methacrylate backbone to an acrylate alters the mesophase type from smectic to nematic [1], reverses the thin‑film LC orientation from random planar to homeotropic [2], reduces micro‑phase separation stability in copolymers [3], and lowers the glass‑transition temperature by ≥15–20 °C for a given side chain [4]. Likewise, omitting the alkyl spacer (as in this compound) fundamentally changes the hydrophilicity and film‑forming behaviour relative to spacer‑bearing homologues [5]. These differences are quantifiable and directly impact device‑relevant properties such as electro‑optical response time, thermal stability, and processability—making blind substitution a high‑risk sourcing decision.

Quantitative Differentiation Evidence for 4′-Cyanobiphenyl-4-yl Methacrylate Relative to Closest Analogs


Mesophase Type: Smectic for Polymethacrylate vs. Nematic for Polyacrylate with Identical Cyanobiphenyl Side Chains

Comb‑like polyacrylates carrying cyanobiphenyl side chains with short n‑aliphatic substituents form a nematic mesophase, whereas the corresponding polymethacrylates with the same mesogenic unit exclusively exhibit a smectic mesophase [1]. This mesophase‑type switch is attributed to the higher rotational barrier of the methacrylate backbone, which restricts side‑chain mobility and favours lamellar (smectic) ordering. The clearing (isotropisation) temperatures of the methacrylate polymers are systematically higher than those of the acrylate analogues for a given side‑chain length [1].

Side‑chain liquid‑crystal polymer Mesophase engineering Smectic vs. nematic

Thin‑Film LC Orientation: Random Planar (Methacrylate) vs. Homeotropic (Acrylate) for Cyanobiphenyl SCLCPs

Under identical substrate conditions, smectic liquid‑crystalline poly(cyanobiphenyl acrylate) (PCBA) adopts homeotropic orientation (mesogens perpendicular to the substrate), whereas poly(cyanobiphenyl methacrylate) (PCBMA) exhibits random planar orientation (mesogens parallel to the substrate) [1]. This opposite orientation behaviour occurs despite the near‑identical chemical structure of the two polymers, differing only in the α‑methyl group on the backbone. When overcoating films of PCBA and PCBMA are prepared alternately by an inkjet method, the top‑coated polymer dominates the overall LC orientation [1].

LC alignment Thin‑film optics Surface anchoring

Micro‑Phase Separation Stability in Copolymers: Methacrylate Non‑Mesogenic Component Superior to Acrylate

In side‑chain liquid‑crystalline copolymers based on cyanobiphenyl mesogens, the nature of the non‑mesogenic comonomer backbone critically affects micro‑phase separation. When the non‑mesogenic monomer (NMM) carries a methacrylate backbone, the degree and stability of micro‑phase separation are observably higher than when the NMM is an acrylate [1]. Furthermore, the destabilising effect of increasing NMM content on the mesophase is more pronounced in copolymers with acrylate NMM than in those with methacrylate NMM [1]. All methacrylate‑based LCSPs responded to an applied electric field, whereas the C11‑spacer acrylate homopolymer did not [1].

Copolymer morphology Phase separation Display materials

Glass Transition Temperature (Tg) Range: Methacrylate Backbone Enables Controlled Tg of 20–60 °C

The polymethacrylate backbone was explicitly selected for side‑chain liquid‑crystal polymers bearing 4′‑cyano‑4‑biphenyl mesogens to control the glass transition temperature (Tg) in the range of 20–60 °C while simultaneously suppressing backbone crystallisation [1]. For the homologous poly[ω‑(4′‑cyanobiphenyl‑4‑yloxy)alkyl methacrylate] series with spacer lengths n = 3–12, Tg values decrease from ~70 °C (n = 3) to a limiting value of ~30 °C (n ≥ 8), exhibiting a small odd–even alternation in which odd‑membered spacers give slightly higher Tg [2]. In contrast, polyacrylate analogues with identical side chains typically exhibit Tg values 15–25 °C lower due to the greater backbone flexibility [3].

Thermal properties Pyroelectric materials Polymer design

Film‑Forming Behaviour: No‑Spacer P0CB Prevents Ordered Porous Film Formation Due to Hydrophilicity

Poly(4‑cyanobiphenyl methacrylate) (P0CB), the homopolymer of the target compound in which the cyanobiphenyl mesogen is directly attached to the backbone without an alkyl spacer, yields no ordered porous structure when processed by the breath‑figure technique, in contrast to its spacer‑bearing analogue poly[11‑(4‑cyanobiphenyl)oxyundecyl methacrylate] (P11CB), which forms highly regular hexagonal porous films [1]. The absence of porosity in P0CB is attributed to its higher hydrophilicity, which prevents the stabilisation of condensed water droplet templates [1]. Introducing an alkyl spacer (as in P11CB) restores hydrophobicity and enables ordered pore formation, and the presence of the cyano group is itself essential for promoting ordered porosity compared to the unsubstituted biphenyl analogue [1].

Porous films Breath‑figure method Surface hydrophilicity

Electro‑optical Response Time: Methacrylic Backbone Slower Than Acrylic Due to Reduced Skeletal Mobility

Comb‑like liquid‑crystalline polymers having 4‑cyanobiphenylbenzoate mesogenic pendants were compared: the methacrylic‑backbone polymer exhibited a longer response time upon application of a DC electric field than the acrylic‑backbone analogue [1]. The slower response is ascribed to the reduced mobility of the methacrylic skeletal chain, which carries an additional methyl group that increases the rotational energy barrier [1]. In contrast, a main‑chain type polymer with α‑cyanostilbene mesogenic units achieved a response time as low as 200 ms, highlighting the direct structure–dynamics relationship [1].

Electro‑optics Response time DC field switching

Evidence‑Based Application Scenarios for 4′-Cyanobiphenyl-4-yl Methacrylate in Research and Industrial Procurement


Pyroelectric and Dielectric Sensor Materials Requiring Controlled Tg in the 20–60 °C Window

The polymethacrylate backbone of this compound positions the glass transition temperature of its homopolymers and copolymers within the 20–60 °C range essential for stable frozen‑in polar order in pyroelectric devices [1]. Acrylate‑based analogues with lower Tg (by ~15–25 °C) would fail to retain polarisation at ambient operating temperatures. Procurement of the methacrylate monomer is justified when the application demands room‑temperature pyroelectric coefficient stability without additional cross‑linking or high‑Tg comonomer incorporation.

Smectic‑Phase Side‑Chain LC Polymers for Optical Storage and Holographic Recording

The methacrylate monomer yields smectic A or smectic B mesophases upon polymerisation, in contrast to the nematic phases obtained from acrylate monomers carrying the same cyanobiphenyl mesogen [2]. Smectic phases offer higher information storage density and better thermal stability of written patterns. When the application specification requires smectic layering (e.g., rewritable Bragg holograms with >100 write/erase cycles above Tg [3]), the methacrylate monomer is the structurally mandated choice.

Copolymer Formulations for Electro‑optical Display Devices Requiring Robust Micro‑Phase Separation

In LC display and recording devices, copolymers of cyanobiphenyl methacrylate with non‑mesogenic methacrylate comonomers maintain higher micro‑phase separation stability and universal electric‑field responsiveness, whereas acrylate‑based NMM copolymers exhibit weaker phase separation and can lose electro‑optical activity entirely at certain compositions [4]. Formulators aiming for reliable display‑grade LCSPs should source the methacrylate monomer to ensure copolymer electro‑optical functionality across the full composition range.

RAFT‑Mediated Photopolymerisation for Monodisperse LC Polymer Thin Films

Recent advances demonstrate that cyanobiphenyl methacrylate can be photopolymerised via surface‑segregated RAFT agents to produce thin films with monodisperse molecular weight distribution and well‑defined liquid‑crystalline order, as confirmed by polarised optical microscopy and X‑ray scattering [5]. This controlled polymerisation route is uniquely applicable to the methacrylate monomer class (acrylates undergo different RAFT kinetics) and enables precision fabrication of LC polymer films for optical and sensor applications.

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